molecular formula C19H16N2O2 B14332848 N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]benzamide CAS No. 109300-10-9

N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]benzamide

Katalognummer: B14332848
CAS-Nummer: 109300-10-9
Molekulargewicht: 304.3 g/mol
InChI-Schlüssel: OJQSFKQKFHYANB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]benzamide is a complex organic compound that features a benzamide group attached to an oxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]benzamide typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methyl-5-(2-phenylethenyl)-1,2-oxazole with benzoyl chloride in the presence of a base such as triethylamine can yield the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or oxazole derivatives.

Wissenschaftliche Forschungsanwendungen

N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]benzamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The benzamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. These interactions can lead to the modulation of cellular pathways and biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]propionamide: Similar structure but with a propionamide group.

Uniqueness

N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]benzamide is unique due to its specific combination of the oxazole ring and benzamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

109300-10-9

Molekularformel

C19H16N2O2

Molekulargewicht

304.3 g/mol

IUPAC-Name

N-[3-methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]benzamide

InChI

InChI=1S/C19H16N2O2/c1-14-18(20-19(22)16-10-6-3-7-11-16)17(23-21-14)13-12-15-8-4-2-5-9-15/h2-13H,1H3,(H,20,22)

InChI-Schlüssel

OJQSFKQKFHYANB-UHFFFAOYSA-N

Kanonische SMILES

CC1=NOC(=C1NC(=O)C2=CC=CC=C2)C=CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.